molecular formula C13H12F3N3 B8357736 1-(5-(3-(Trifluoromethyl)phenyl)pyrimidin-2-yl)ethanamine

1-(5-(3-(Trifluoromethyl)phenyl)pyrimidin-2-yl)ethanamine

Cat. No.: B8357736
M. Wt: 267.25 g/mol
InChI Key: USNZVQWXANJMLX-UHFFFAOYSA-N
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Description

1-(5-(3-(Trifluoromethyl)phenyl)pyrimidin-2-yl)ethanamine is a useful research compound. Its molecular formula is C13H12F3N3 and its molecular weight is 267.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H12F3N3

Molecular Weight

267.25 g/mol

IUPAC Name

1-[5-[3-(trifluoromethyl)phenyl]pyrimidin-2-yl]ethanamine

InChI

InChI=1S/C13H12F3N3/c1-8(17)12-18-6-10(7-19-12)9-3-2-4-11(5-9)13(14,15)16/h2-8H,17H2,1H3

InChI Key

USNZVQWXANJMLX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=N1)C2=CC(=CC=C2)C(F)(F)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(5-(3-(Trifluoromethyl)phenyl)pyrimidin-2-yl)ethanone (260 mg, 0.977 mmol), NH4OAc (1.13 g, 14.6 mmol), and NaBH3CN (245 mg, 3.91 mmol) were taken up in 8 mL 200 proof EtOH, and heated at 120° C. for 5 minutes in a microwave apparatus. The mixture was concentrated to remove the EtOH. Crude was taken up in 30 ml water+25 mL EtOAc. 6N NaOH was added until aqueous pH was ˜10. Separated layers, and extracted aqueous with EtOAc (25 ml). The combined organic layer was washed with 25 mL brine and dried with Na2SO4. Filtered and concentrated with reduced pressure to give 262 mg crude yellow oil, which was carried forward without further purification. Anal. RP-HPLC tR=0.90 min. (Column=Inertsil C8 Column, 3.0 μm, 3.0×30 mm. Column Temperature=50° C. Eluents=A: Water (5 mM Ammonium formate, 2% ACN); B: ACN. Flow Rate=2 mL/min. Gradient=0 min 5% B; 5% to 95% B in 1.70 min; 0.3 min 95% B; 2.1 min 1% B.) MS m/z 268.1 (M+H)+.
Name
1-(5-(3-(Trifluoromethyl)phenyl)pyrimidin-2-yl)ethanone
Quantity
260 mg
Type
reactant
Reaction Step One
[Compound]
Name
NH4OAc
Quantity
1.13 g
Type
reactant
Reaction Step Two
Quantity
245 mg
Type
reactant
Reaction Step Three
[Compound]
Name
200
Quantity
8 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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